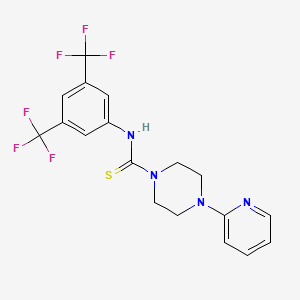

((3,5-Bis(trifluoromethyl)phenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

- Researchers have synthesized novel pyrazole derivatives containing this compound. These derivatives exhibit potent growth inhibition against drug-resistant bacteria, including Enterococci and methicillin-resistant Staphylococcus aureus (MRSA) . Some compounds even eradicate S. aureus biofilms effectively.

- The 3,5-bis(trifluoromethyl)phenyl motif is widely used in H-bond catalysts and organic transformations . It plays a crucial role in promoting reactions and enhancing catalytic efficiency.

- This compound’s derivatives have found applications as mediators for metal-free hydrogenation of various substrates, including imines, nitriles, alkynes, and ketones . Additionally, they participate in the activation of small molecules like CO2 .

- In biocatalysis, researchers have successfully bioreduced 3,5-BTAP (a related compound) to ®-3,5-BTPE with high enantiomeric excess . This efficient enzymatic process holds promise for cost-effective production.

Antimicrobial Agents

Organocatalysis

Small Molecule Activation

Enzymatic Reduction

作用機序

Target of Action

The primary targets of this compound are substrates in organic chemistry reactions . The compound, which is a derivative of (thio)urea, is known for its ability to activate these substrates .

Mode of Action

The compound interacts with its targets by stabilizing partially developing negative charges (e.g., oxyanions) in the transition states . This is achieved through explicit double hydrogen bonding . The compound is used extensively in promoting organic transformations .

Biochemical Pathways

The compound affects the biochemical pathways involved in organic transformations . It plays a crucial role in the development of H-bond organocatalysts . The compound’s 3,5-bis (trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .

Result of Action

The compound’s action results in the promotion of organic transformations . It plays a significant role in the development of H-bond organocatalysts .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is recommended to store the compound at 4°C, protect it from light, and keep it under nitrogen . These conditions help maintain the compound’s stability and efficacy.

特性

IUPAC Name |

N-[3,5-bis(trifluoromethyl)phenyl]-4-pyridin-2-ylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F6N4S/c19-17(20,21)12-9-13(18(22,23)24)11-14(10-12)26-16(29)28-7-5-27(6-8-28)15-3-1-2-4-25-15/h1-4,9-11H,5-8H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGJGDNXQUQAIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F6N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10413985 |

Source

|

| Record name | AG-G-85081 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((3,5-Bis(trifluoromethyl)phenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-thione | |

CAS RN |

7243-18-7 |

Source

|

| Record name | AG-G-85081 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-Bromo-3-(4-chlorophenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B6363551.png)

![6-[(3,3,3-Trifluoro-2-hydroxypropyl)amino]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6363627.png)